molecular formula C9H12N6O3 B1667026 Amdoxovir CAS No. 145514-04-1

Amdoxovir

カタログ番号 B1667026
CAS番号: 145514-04-1
分子量: 252.23 g/mol
InChIキー: RLAHNGKRJJEIJL-RFZPGFLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Amdoxovir is C9H12N6O3 . The InChIKey is RLAHNGKRJJEIJL-RFZPGFLSSA-N .


Chemical Reactions Analysis

Amdoxovir inhibits HIV-1 containing the M184V/I mutation and is rapidly absorbed and deaminated to its active metabolite, β-d-dioxolane guanosine (DXG) .


Physical And Chemical Properties Analysis

Amdoxovir has a molecular weight of 252.23 g/mol . The IUPAC name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol .

科学的研究の応用

Pharmacokinetic Interaction with Zidovudine

Amdoxovir (AMDX) is known for its inhibitory action against HIV-1, particularly strains with the M184V/I mutation. A study conducted by Hurwitz et al. (2009) focused on the pharmacokinetic interaction between AMDX and Zidovudine (ZDV). They found no significant change in plasma pharmacokinetic parameters or percent recovery in the urine of AMDX, its active metabolite, or ZDV when coadministered.

Effectiveness with IMPDH Inhibitors Against HIV

Amdoxovir's combination with inosine monophosphate dehydrogenase (IMPDH) inhibitors, Mycophenolic Acid (MPA), and Ribavirin (RBV) demonstrated potent activity against both wild-type and drug-resistant variants of HIV-1. The study by Borroto-Esoda et al. (2004) highlighted this synergistic effect, suggesting a role for IMPDH inhibitors in combination therapy with AMDX for treating HIV.

Efficacy Against Drug-Resistant HIV-1 Isolates

Investigation by Mewshaw et al. (2002) revealed that Dioxolane Guanosine (DXG), the active form of AMDX, is a potent inhibitor of drug-resistant HIV-1 isolates. This study showed DXG's effectiveness against HIV-1 isolates resistant to standard NRTI and NNRTI therapies.

Inhibition of HIV-1 Reverse Transcriptase

Research by Jeffrey et al. (2003) explored AMDX's role as a prodrug of DXG in inhibiting HIV-1 reverse transcriptase. They found that DXG-TP, the active form of DXG, effectively inhibited viral DNA synthesis, suggesting AMDX's utility in treating patients experienced with nucleoside reverse transcriptase inhibitors.

Antiviral Activity and Safety

A study by Gripshover et al. (2005) evaluated AMDX's antiviral activity and safety in combination with enfuvirtide and an optimized background regimen in HIV-1-infected subjects. They found that while AMDX appeared safe, it did not add significant antiretroviral activity in their small study.

Phosphorylation Pathway of DXG

Feng et al. (2004) investigated the phosphorylation pathway of DXG, demonstrating the process of converting AMDX into its active form in the body. Their findings, detailed in Feng et al. (2004), are crucial for understanding how AMDX is activated and functions against HIV-1.

Combination with Zidovudine in HIV-1 Treatment

Murphy et al. (2010) focused on AMDX'scombination with reduced and standard doses of Zidovudine in HIV-1 treatment. Their research, as found in Murphy et al. (2010), demonstrated that the combination of AMDX with Zidovudine was more effective and had reduced viral load variability compared to AMDX monotherapy, suggesting a synergistic effect.

Cellular Pharmacology in Primary Human Lymphocytes

Hernández-Santiago et al. (2007) studied the cellular pharmacology of DXG in primary human lymphocytes, focusing on dose-response relationships and intracellular half-life. Their findings, as detailed in Hernández-Santiago et al. (2007), indicate that DXG could potentially be administered once a day and possibly co-formulated with ZDV for enhanced effectiveness.

Development and Application in Antiviral Therapy

Several studies have looked at the development and application of AMDX in antiviral therapy. Otto (2004) discussed the ongoing development of AMDX among other nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infections, highlighting its potential benefits over existing treatments. More details can be found in Otto (2004).

Pharmacokinetics and Drug Interactions

A study conducted by Fromentin et al. (2009) developed a method for the simultaneous measurement of AMDX, its metabolite DXG, and Zidovudine in human plasma, critical for understanding the pharmacokinetics and potential drug interactions of AMDX. The details of this study can be found in Fromentin et al. (2009).

将来の方向性

Amdoxovir was in advanced Phase II clinical trials around 2010. In 2013, a Phase II trial was terminated and another was withdrawn before it started. No further studies appear to have been done . The future directions of Amdoxovir are not explicitly mentioned in the retrieved information.

特性

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amdoxovir

CAS RN

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir
Reactant of Route 3
Amdoxovir
Reactant of Route 4
Amdoxovir
Reactant of Route 5
Amdoxovir
Reactant of Route 6
Amdoxovir

Citations

For This Compound
528
Citations
MA Thompson, HA Kessler, JJ Eron Jr, JM Jacobson… - Aids, 2005 - journals.lww.com
Objectives: To evaluate the pharmacodynamics and safety of escalating doses of amdoxovir (DAPD) monotherapy administered to treatment-naive and experienced HIV-1-infected …
Number of citations: 29 journals.lww.com
RL Murphy, NM Kivel, C Zala, C Ochoa… - Antiviral …, 2010 - journals.sagepub.com
… Here, we aimed to assess the short-term tolerability and antiviral activity of amdoxovir in … , 500 mg amdoxovir, 500 mg amdoxovir plus 200 mg zidovudine or 500 mg amdoxovir plus 300 …
Number of citations: 20 journals.sagepub.com
J Narayanasamy, MR Pullagurla, A Sharon, J Wang… - Antiviral research, 2007 - Elsevier
… amdoxovir 500 mg bid or amdoxovir 500 mg bid with mycophenolate mofetil (MMF) 500 mg bid, were administrated in addition to patients’ current failing treatment regimens. Amdoxovir …
Number of citations: 24 www.sciencedirect.com
K Borroto-Esoda, F Myrick, J Feng… - Antimicrobial agents …, 2004 - Am Soc Microbiol
Amdoxovir [(−)-β-d-2,6-diaminopurine dioxolane (DAPD)] is a nucleoside analogue reverse transcriptase inhibitor of human immunodeficiency virus type 1 (HIV-1) replication. DAPD is …
Number of citations: 44 journals.asm.org
JY Feng, WB Parker, ML Krajewski… - Biochemical …, 2004 - Elsevier
Amdoxovir [(−)-β-D-2,6-diaminopurine dioxolane, DAPD], the prodrug of dioxolane guanosine (DXG), is currently in Phase I/II clinical development for the treatment of HIV-1 infection. In …
Number of citations: 25 www.sciencedirect.com
SJ Hurwitz, G Asif, E Fromentin… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Amdoxovir (AMDX) inhibits HIV-1 containing the M184V/I mutation and is rapidly absorbed and deaminated to its active metabolite, β-d-dioxolane guanosine (DXG). DXG is synergistic …
Number of citations: 11 journals.asm.org
BM Gripshover, H Ribaudo, J Santana, JG Gerber… - 2006 - journals.sagepub.com
Short communication Amdoxovir versus placebo with enfuvirtide plus optimized background therapy for HIV-1-infected subjects fail Page 1 Background: Amdoxovir (2,6-diaminopurine …
Number of citations: 27 journals.sagepub.com
A Popp, A Gilch, AL Mersier, H Petersen… - Advanced Synthesis …, 2004 - Wiley Online Library
The resolution of racemic 1,3‐dioxolan‐4‐one and 1,3‐oxathiolan‐5‐one derivatives such as (4‐oxo‐1,3‐dioxolan‐2‐yl)methyl 2‐methylpropanoate (2) by enzymatic solvolysis was …
Number of citations: 15 onlinelibrary.wiley.com
L Zhou, SJ Coats, H Zhang, J Shi, DR Bobeck… - Tetrahedron, 2012 - Elsevier
An efficient and scalable synthesis of (−)-DAPD and (−)-APD has been developed. We discovered that t-butyl cyanoacetate can be used as a new additive for the sugar nucleoside base …
Number of citations: 7 www.sciencedirect.com
E Fromentin, G Asif, A Obikhod, SJ Hurwitz… - … of Chromatography B, 2009 - Elsevier
A sensitive method was developed and validated for simultaneous measurement of an investigational antiviral nucleoside, Amdoxovir (DAPD), its deaminated metabolite 9-(β-d-1,3-…
Number of citations: 5 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。